Alendronic acid

Descripción general

Descripción

Mecanismo De Acción

El ácido alendrónico ejerce sus efectos al unirse a la hidroxiapatita en el hueso, inhibiendo la actividad de los osteoclastos, las células responsables de la resorción ósea . Esta inhibición es dosis-dependiente y reduce significativamente el recambio óseo, lo que lleva a un aumento de la densidad mineral ósea . Los objetivos moleculares incluyen enzimas implicadas en la vía del mevalonato, que es crucial para la función de los osteoclastos .

Compuestos Similares:

Risedronato: Otro bifosfonato utilizado para tratar la osteoporosis.

Ácido Zoledrónico: Un bifosfonato más potente utilizado para tratar casos graves de osteoporosis y enfermedad de Paget.

Unicidad del Ácido Alendrónico: El ácido alendrónico es único debido a su eficacia bien establecida en aumentar la densidad mineral ósea y reducir el riesgo de fracturas. También está ampliamente estudiado y tiene un largo historial de uso en la práctica clínica .

Análisis Bioquímico

Biochemical Properties

Alendronic acid plays a significant role in biochemical reactions. Its primary mechanism of action involves the inhibition of osteoclastic bone resorption . This means that this compound interacts with osteoclasts, which are cells that break down bone tissue . The nature of this interaction involves this compound binding to the hydroxyapatite of bone exposed at sites of bone resorption .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by decreasing the activity of cells that break down bone, specifically osteoclasts . This can impact cell signaling pathways, gene expression, and cellular metabolism related to bone resorption and formation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bone hydroxyapatite . It exerts its effects at the molecular level by inhibiting osteoclastic bone resorption . This involves binding interactions with biomolecules in osteoclasts, leading to changes in gene expression and enzyme activity related to bone resorption.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows temporal changes in its effects. It results in an early and dose-dependent inhibition of skeletal resorption, which can be followed clinically with biochemical markers, and which ultimately reaches a plateau and is slowly reversible upon discontinuation of the drug

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High-dose this compound treatment was able to prevent early trabecular bone loss and cartilage degeneration following non-invasive knee injury, but was not able to mitigate long-term joint degeneration .

Metabolic Pathways

This compound is involved in metabolic pathways related to bone resorption and formation. It interacts with enzymes in osteoclasts and is not metabolised in animals but is cleared from the plasma by uptake into bone and elimination via renal excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After administration, the drug distributes widely in the body, but this transient state is rapidly followed by a nonsaturable redistribution to skeletal tissues .

Subcellular Localization

The subcellular localization of this compound is primarily in the bone tissue, where it binds to hydroxyapatite, a mineral found in bones

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del ácido alendrónico implica la reacción del ácido 4-aminobutírico con tricloruro de fósforo y ácido fosforoso. El proceso se puede resumir en los siguientes pasos :

Reacción con Tricloruro de Fósforo: El ácido 4-aminobutírico reacciona con tricloruro de fósforo en presencia de un solvente como el cloruro de metileno.

Hidrólisis: El intermedio resultante se hidroliza con agua para formar ácido alendrónico.

Purificación: El producto bruto se purifica mediante recristalización u otros métodos adecuados.

Métodos de Producción Industrial: La producción industrial del ácido alendrónico sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. El proceso implica un control estricto de las condiciones de reacción, como la temperatura y el pH, para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido alendrónico experimenta diversas reacciones químicas, entre ellas:

Reacciones de Sustitución: El grupo amino en el ácido alendrónico puede participar en reacciones de sustitución con diversos electrófilos.

Reacciones de Complejación: El ácido alendrónico puede formar complejos con iones metálicos, lo que es significativo en su actividad biológica.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo, típicamente en condiciones básicas.

Reacciones de Complejación: Se utilizan sales metálicas como cloruro de calcio o cloruro de magnesio en condiciones neutras o ligeramente ácidas.

Productos Principales:

Reacciones de Sustitución: Los productos incluyen derivados de ácido alendrónico N-sustituidos.

Reacciones de Complejación:

4. Aplicaciones en Investigación Científica

El ácido alendrónico tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como ligando en química de coordinación para estudiar interacciones metal-ligando.

Biología: Se investiga por sus efectos sobre el metabolismo óseo y la actividad de los osteoclastos.

Medicina: Ampliamente utilizado en el tratamiento de la osteoporosis y la enfermedad de Paget. .

Industria: Se utiliza en el desarrollo de sistemas de administración de fármacos dirigidos a los huesos, como nanostructuras micelares para la administración de vitamina D3

Aplicaciones Científicas De Investigación

Alendronic acid has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.

Biology: Investigated for its effects on bone metabolism and osteoclast activity.

Medicine: Widely used in the treatment of osteoporosis and Paget’s disease. .

Industry: Utilized in the development of bone-targeted drug delivery systems, such as micellar nanostructures for the delivery of vitamin D3

Comparación Con Compuestos Similares

Risedronate: Another bisphosphonate used to treat osteoporosis.

Ibandronate: Used for the treatment of osteoporosis, with a longer dosing interval compared to alendronic acid.

Zoledronic Acid: A more potent bisphosphonate used for treating severe cases of osteoporosis and Paget’s disease.

Uniqueness of this compound: this compound is unique due to its well-established efficacy in increasing bone mineral density and reducing fracture risk. It is also widely studied and has a long history of use in clinical practice .

Propiedades

IUPAC Name |

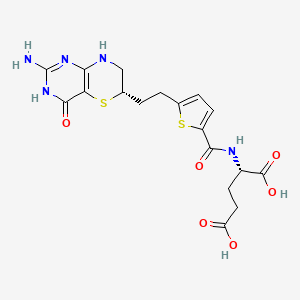

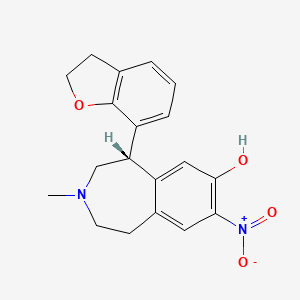

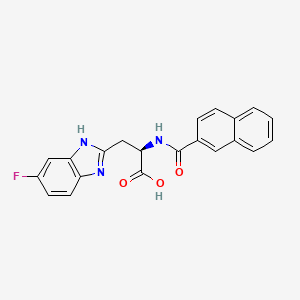

(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSPWJRAVKPPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121268-17-5 (mono-hydrochloride salt, trihydrate) | |

| Record name | Alendronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022568 | |

| Record name | Alendronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alendronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Alendronic acid binds to bone hydroxyapatite. Bone resorption causes local acidification, releasing alendronic acid which is that taken into osteoclasts by fluid-phase endocytosis. Endocytic vesicles are acidified, releasing alendronic acid to the cytosol of osteoclasts where they induce apoptosis. Inhibition of osteoclasts results in decreased bone resorption which is shown through decreased urinary calcium, deoxypyridinoline and cross-linked N-telopeptidases of type I collagen., Animal studies have indicated the following mode of action. At the cellular level, alendronate shows preferential localization to sites of bone resorption, specifically under osteoclasts. The osteoclasts adhere normally to the bone surface but lack the ruffled border that is indicative of active resorption. Alendronate does not interfere with osteoclast recruitment or attachment, but it does inhibit osteoclast activity. Studies in mice on the localization of radioactive (3)H-alendronate in bone showed about 10-fold higher uptake on osteoclast surfaces than on osteoblast surfaces. Bones examined 6 and 49 days after (3)H-alendronate administration in rats and mice, respectively, showed that normal bone was formed on top of the alendronate, which was incorporated inside the matrix. While incorporated in bone matrix, alendronate is not pharmacologically active. Thus, alendronate must be continuously administered to suppress osteoclasts on newly formed resorption surfaces. Histomorphometry in baboons and rats showed that alendronate treatment reduces bone turnover (i.e., the number of sites at which bone is remodeled). In addition, bone formation exceeds bone resorption at these remodeling sites, leading to progressive gains in bone mass., Alendronate (alendronate sodium hydrate) is a nitrogen-containing bisphosphonate, which combines with the bone surface and reduces osteoclast-mediated bone resorption. It is a third-generation bisphosphonate compound, specifically distributed on the surface of bone resorption and taken into osteoclasts. Under the closed circumstances which is formed with osteoclast and the bone surface, alendronate becomes detached from the bone surface and taken into osteoclast since acid released from osteoclast leads to pH decrease (acidified). The uptaken alendronate blocks the pathway of mevalonic acid synthesis, which is cholesteric synthesis, inhibits the prenylation of GTP binding protein, and decreases the osteoclast's function by influencing the cytoskeleton. This restraint of alendronate in bone resorption against osteoclasts is reversible, showing no cytotoxicity at more than hundredfold concentration level at which action occurs. ..., The differences that exist among individual BPs in terms of mineral binding and biochemical actions may explain differences in their clinical behavior and effectiveness. The classical pharmacological effects of bisphosphonates (BPs) appear to be the result of two key properties: their affinity for bone mineral and their inhibitory effects on osteoclasts. There is new information about both properties. Mineral binding affinities differ among the clinically used BPs and may influence their differential distribution within bone, their biological potency, and their duration of action. The antiresorptive effects of the nitrogen-containing BPs (including alendronate, risedronate, ibandronate, and zoledronate) appear to result from their inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS) in osteoclasts. FPPS is a key enzyme in the mevalonate pathway, which generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins that are essential for osteoclast function. Effects on other cellular targets, such as osteocytes, may also be important. BPs share several common properties as a drug class. However, as with other families of drugs, there are obvious chemical, biochemical, and pharmacological differences among the individual BPs. Each BP has a unique profile that may help to explain potential clinical differences among them, in terms of their speed and duration of action, and effects on fracture reduction. | |

| Record name | Alendronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alendronic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white powder | |

CAS No. |

66376-36-1 | |

| Record name | Alendronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66376-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alendronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066376361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alendronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alendronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphonic acid, P,P'-(4-amino-1-hydroxybutylidene)bis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALENDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1J18R4W8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alendronic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alendronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233-235 °C (decomposes), MP: 257-262.5 °C. Soluble in water; very slightly soluble in alcohol. Practically insoluble in chloroform. /Alendronic acid, monosodium salt trihydrate/ | |

| Record name | Alendronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alendronic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Alendronic acid interact with bone tissue to exert its therapeutic effect?

A1: this compound belongs to a class of drugs called bisphosphonates. [] These molecules exhibit a high affinity for hydroxyapatite, the mineral component of bone. [, ] Upon binding to bone surfaces, this compound primarily inhibits bone resorption by osteoclasts, the cells responsible for breaking down bone tissue. [, , ] This targeted action helps to shift the balance of bone remodeling in favor of bone formation, leading to increased bone mineral density and reduced fracture risk in conditions like osteoporosis. [, , , , ]

Q2: What are the downstream effects of this compound binding to osteoclasts?

A2: While the precise mechanism is complex and not fully elucidated, research suggests that this compound, once internalized by osteoclasts, disrupts vital cellular processes. [, ] One key target appears to be the mevalonate pathway, essential for the production of isoprenoid lipids. [, ] Disruption of this pathway impairs osteoclast function and survival, ultimately reducing bone resorption. [, ]

Q3: Beyond osteoporosis, are there other potential applications of this compound being explored?

A3: Yes, researchers are investigating this compound for its potential in other bone-related conditions. For example, studies are evaluating its efficacy in preventing periprosthetic bone loss after total hip replacement. [] Additionally, researchers are exploring its use in managing massive osteolysis of the mandible. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C4H13NO7P2 and a molecular weight of 247.1 g/mol. []

Q5: Are there specific spectroscopic techniques used to characterize this compound?

A5: Yes, various spectroscopic techniques are employed for characterization. Infrared (IR) spectroscopy is particularly useful, with this compound exhibiting characteristic strong symmetric P-O stretching bands near 1040 cm−1. [] Solid-state phosphorus nuclear magnetic resonance (NMR) spectroscopy provides valuable information about different phosphorus environments within the molecule. []

Q6: How does the structure of this compound contribute to its material compatibility and performance in various applications?

A6: The presence of phosphonate groups in this compound's structure contributes to its strong affinity for metal ions, particularly calcium in hydroxyapatite. [, ] This interaction forms the basis of its use in bone-targeting applications and its incorporation into materials like nanocomposite resins, where it can improve properties such as fire resistance. [, , ]

Q7: Has research explored modifications to the structure of this compound?

A7: Yes, several studies have investigated the synthesis and characterization of this compound derivatives. [, , , ] These modifications aim to modulate the compound's properties, such as lipophilicity and biodegradability, for potential use as prodrugs with improved bioavailability. [, , , ] Additionally, researchers have synthesized Organic Salts and Ionic Liquids (OSILs) from this compound, exploring their potential as novel therapeutic agents, particularly for osteosarcoma. []

Q8: How is the efficacy of this compound assessed in preclinical and clinical settings?

A9: Preclinical studies utilize various in vitro and in vivo models to assess this compound's effects. In vitro studies often involve cell-based assays using osteoclasts to directly measure its impact on bone resorption. [, , , , ] Animal models, particularly ovariectomized rodents, mimic postmenopausal osteoporosis and allow researchers to evaluate the drug's effects on bone mineral density and fracture healing. [, , , ] Clinical trials in humans provide the ultimate assessment of this compound's efficacy in preventing fractures and improving bone health. [, , , , , , ]

Q9: What are the key toxicological considerations associated with this compound?

A10: While generally considered safe, this compound can cause gastrointestinal side effects, particularly esophageal irritation if not taken properly. [, , ] Rare but serious adverse effects, like osteonecrosis of the jaw, have been reported, primarily in patients receiving high doses or long-term treatment. [, , , ]

Q10: What are some future research directions in the field of this compound and bisphosphonates?

A12: Ongoing research focuses on developing novel drug delivery systems to enhance this compound's bioavailability and target its delivery specifically to bone tissue, potentially minimizing systemic side effects. [, , ] Investigating the long-term effects of this compound on bone quality, particularly in the context of atypical fractures, remains an area of active research. [, , ] Additionally, exploring the potential for personalized medicine approaches, tailoring this compound treatment based on individual patient characteristics and genetic markers, holds promise for optimizing therapeutic outcomes. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate](/img/structure/B1665621.png)

![2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole](/img/structure/B1665627.png)

![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B1665632.png)